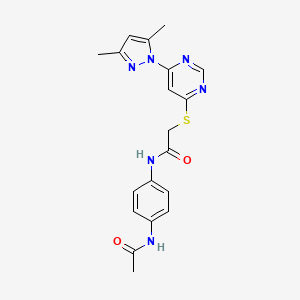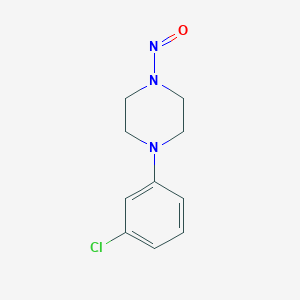![molecular formula C22H15Cl3N2S B2920133 2-(4-Chlorobenzyl)-4-[(3,4-dichlorobenzyl)sulfanyl]quinazoline CAS No. 303149-25-9](/img/structure/B2920133.png)
2-(4-Chlorobenzyl)-4-[(3,4-dichlorobenzyl)sulfanyl]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a quinazoline derivative. Quinazoline is a class of organic compounds with a bicyclic structure made of two fused six-membered rings, a benzene ring, and a pyrimidine ring. The specific compound you mentioned has additional benzyl groups attached, which are substituted with chlorine atoms .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a quinazoline core with benzyl groups attached at the 2 and 4 positions. The benzyl group at the 2 position would be substituted with a single chlorine atom, while the one at the 4 position would be substituted with two chlorine atoms .Chemical Reactions Analysis
As a halogenated compound, this molecule might undergo reactions typical for aryl halides, such as nucleophilic aromatic substitution or palladium-catalyzed coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the chlorine substituents. Chlorine atoms are electronegative, which could influence the compound’s reactivity .Applications De Recherche Scientifique
Antimalarial and Antibacterial Activity
Quinazoline derivatives, including those with structural similarities to 2-(4-Chlorobenzyl)-4-[(3,4-dichlorobenzyl)sulfanyl]quinazoline, have been studied for their antimalarial and antibacterial effects. For instance, a series of 2,4-diamino-6-[(aralkyl and alicyclic)thio-, sulfinyl-, and sulfonyl]quinazolines demonstrated activity against Plasmodium berghei in mice, though they were less active compared to certain other quinazoline analogues (Elslager et al., 1978).
Synthesis and Reactivity
Research has also focused on the synthesis and reactivity of quinazoline derivatives, highlighting methods to access a variety of substituted quinazolines with potential biological activities. For example, phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines were synthesized, illustrating the versatility of quinazoline chemistry (Al-Salahi, 2010).
Human Histamine H4 Receptor Inverse Agonists
Quinazoline sulfonamides have been developed as highly potent human histamine H4 receptor inverse agonists, showcasing the therapeutic potential of quinazoline derivatives in treating inflammatory conditions (Smits et al., 2010).
Anticancer Evaluation
Novel quinazoline-sulfonamide derivatives have been synthesized and evaluated for their anticancer activities, with some compounds demonstrating effectiveness against multiple cancer cell lines. This underscores the potential of quinazoline derivatives as anticancer agents (Ghorab et al., 2016).
Insecticidal Activity
Quinazoline derivatives have also been explored for their insecticidal activity, with certain compounds showing good efficacy against Plutella xylostella. This suggests potential applications in agriculture for pest control (Wu et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-[(3,4-dichlorophenyl)methylsulfanyl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N2S/c23-16-8-5-14(6-9-16)12-21-26-20-4-2-1-3-17(20)22(27-21)28-13-15-7-10-18(24)19(25)11-15/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCHYNHSEGXROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC=C(C=C3)Cl)SCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobenzyl)-4-[(3,4-dichlorobenzyl)sulfanyl]quinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

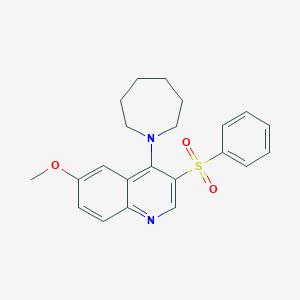

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2920052.png)
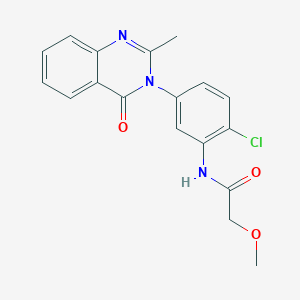
![N-[[(3R,4S)-4-Hydroxypyrrolidin-3-yl]methyl]-2-nitrobenzenesulfonamide](/img/structure/B2920058.png)
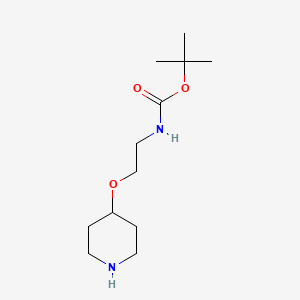
![2-[2-(Dimethylamino)vinyl]benzothiazole](/img/structure/B2920060.png)

![3-[(3-Fluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2920065.png)
![N-[2-(2-Methylpyrrolidin-1-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2920067.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B2920069.png)
![N~6~-(4-fluorobenzyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2920070.png)
